![molecular formula C23H21N3O6 B2684674 ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate CAS No. 877657-18-6](/img/no-structure.png)

ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

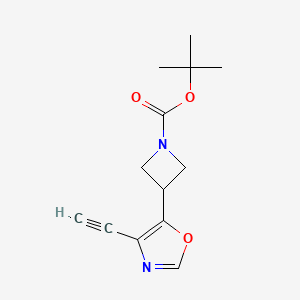

Ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a useful research compound. Its molecular formula is C23H21N3O6 and its molecular weight is 435.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationship Studies

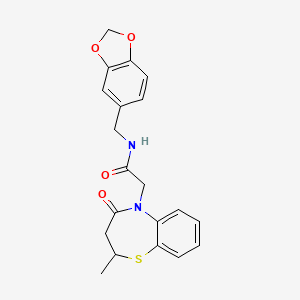

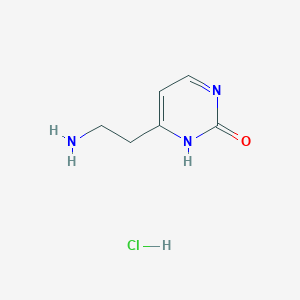

Compounds with complex heterocyclic structures, such as pyrimidinones and thiazoles, have been extensively studied for their biological activities. For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the interest in exploring these molecules for antimicrobial properties (Hossan et al., 2012). Such studies are crucial for developing new pharmaceutical agents, indicating potential applications of similar compounds in drug discovery and development.

Synthetic Methodologies

Research into the synthesis and reactions of heterocyclic compounds, including those with pyrimidine, oxadiazole, and pyridopyridazine structures, provides valuable methodologies for creating a variety of biologically active compounds. For instance, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids showcases methods for constructing compounds with significant potential in medicinal chemistry (Janda, 2001). These methodologies could be applied to synthesize and modify compounds like ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate for various applications.

Anticancer Research

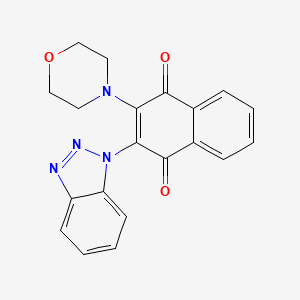

The exploration of heterocyclic compounds in the search for novel anticancer agents is a significant area of research. For example, thieno[2,3-d]pyrimidines have been investigated for their antitumor and antioxidant activities, highlighting the therapeutic potential of such structures in oncology (Aly et al., 2010). Given the structural complexity and potential biological activity of this compound, similar anticancer applications could be envisioned.

Material Science Applications

In addition to pharmaceutical applications, compounds with intricate heterocyclic structures find use in materials science, such as in the development of organic semiconductors, light-emitting diodes (LEDs), and as components in molecular imprinted polymers for selective sensing and separation technologies. The study on enhancing molecular imprinted polymers using organic fillers on bagasse cellulose fibers with biological evaluation and computational calculations illustrates the intersection of organic chemistry and material science (Fahim & Abu-El Magd, 2021).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves the condensation of p-toluidine with ethyl 2-bromoacetate to form ethyl 2-(p-tolyl)acetate. This intermediate is then reacted with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione to form ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.", "Starting Materials": [ "p-toluidine", "ethyl 2-bromoacetate", "3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione" ], "Reaction": [ "Step 1: Condensation of p-toluidine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(p-tolyl)acetate.", "Step 2: Reaction of ethyl 2-(p-tolyl)acetate with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione in the presence of a base such as sodium hydride to form ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS RN |

877657-18-6 |

Molecular Formula |

C23H21N3O6 |

Molecular Weight |

435.436 |

IUPAC Name |

ethyl 2-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]acetate |

InChI |

InChI=1S/C23H21N3O6/c1-3-31-19(28)12-24-18(27)13-25-20-16-6-4-5-7-17(16)32-21(20)22(29)26(23(25)30)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,24,27) |

InChI Key |

YAHYQJRTECQABT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)C)OC4=CC=CC=C42 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2684595.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2684599.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride](/img/structure/B2684602.png)

![2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2684603.png)

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2684607.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2684609.png)

![8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684610.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2684612.png)